molecular formula C13H12N4OS B2627010 N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014092-46-6

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2627010
CAS No.: 1014092-46-6
M. Wt: 272.33
InChI Key: ZVBMMLYCCUYCBL-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical hybrid scaffold of significant interest in medicinal chemistry, particularly in the pursuit of novel anti-tubercular agents. The structural motif of benzothiazole is a privileged scaffold in pharmacology, and its integration with pyrazole rings is a recognized strategy for developing compounds with enhanced bioactivity against Mycobacterium tuberculosis . Research into benzothiazole-pyrazole hybrids is strategically important for addressing the global challenge of drug-resistant tuberculosis, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . These hybrids are designed to act on critical bacterial targets; related benzothiazole derivatives have been identified as selective inhibitors of the essential enzyme Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), which is crucial for mycobacterial cell wall biosynthesis . Simultaneously, the pyrazole component is a biomolecule of high interest in anticancer and anti-inflammatory research, contributing to the multi-faceted pharmacological potential of such hybrid structures . This compound is intended for use in exploratory biological screening, hit-to-lead optimization studies, and investigations into the structure-activity relationships (SAR) of heterocyclic hybrids against infectious diseases.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMMLYCCUYCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Structural Representation

ComponentDescription
ThiazoleA five-membered ring containing sulfur and nitrogen.
Benzo[d]thiazoleA fused bicyclic structure enhancing biological activity.
PyrazoleA heterocyclic compound known for diverse pharmacological effects.

Anticancer Activity

Research indicates that N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits significant anticancer properties:

  • Microtubule Destabilization : The compound has been shown to inhibit microtubule assembly effectively at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent .
  • Apoptosis Induction : Studies have demonstrated that at concentrations as low as 1 μM, this compound can induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies suggest potential efficacy against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

Biological Evaluation

A series of studies have focused on the biological evaluation of pyrazole derivatives, including this compound. These studies highlight its effectiveness against different cancer cell lines and its potential as an antiviral agent.

Case Study: Antiviral Activity

Recent research has identified pyrazole derivatives as promising antiviral agents. For instance, modifications to the pyrazole structure have led to compounds that inhibit the replication of viruses such as HIV and influenza at low concentrations .

Materials Science Applications

In addition to its medicinal applications, this compound is being explored in materials science for potential uses in organic semiconductors and advanced materials due to its unique electronic properties.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells; inhibits microtubule assembly.
Antimicrobial ActivityEffective against various bacterial strains.
Antiviral ActivityInhibits replication of HIV and influenza viruses.
Materials SciencePotential use in organic semiconductor development.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Implications of Structural Features

Feature Potential Impact Example Compounds
1,3-Dimethyl pyrazole Enhanced metabolic stability by blocking demethylation Target compound
Benzothiazole-5-yl Improved hydrophobic interactions with kinase pockets
Cyclopropane core Reduced conformational flexibility, potentially lowering target affinity

Research Findings and Implications

  • Synthesis Challenges : The target compound’s benzothiazole-5-yl group may require regioselective coupling, as seen in analogous syntheses (e.g., ).
  • Biological Screening : While direct activity data for the target compound is lacking, structurally related pyrazole carboxamides exhibit kinase inhibition (e.g., VEGFR in ), suggesting prioritized testing in cancer models.
  • Positional Isomerism : The 5-yl vs. 2-yl benzothiazole attachment warrants comparative pharmacokinetic studies to optimize therapeutic profiles.

Biological Activity

N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with 1,3-dimethyl-1H-pyrazole. The structural formula is characterized by the presence of both the benzothiazole and pyrazole moieties, which contribute to its biological activity.

Molecular Weight: 272.33 g/mol
CAS Number: 1014092-46-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Pancreatic CancerMIA PaCa-2Submicromolar
Breast CancerMDA-MB-231Not specified
Liver CancerHepG2Not specified

The mechanism of action appears to involve modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

A series of studies have demonstrated that benzothiazole derivatives containing pyrazole rings exhibit significant anticonvulsant properties. The anticonvulsant activity was evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests:

Compound Activity Test Method
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-benzylbenzo[d]thiazoleEffectiveMES Test
This compoundPromisingscPTZ Test

The results indicate that these compounds can significantly reduce seizure activity in animal models .

Other Biological Activities

In addition to anticancer and anticonvulsant activities, this compound has been associated with other biological effects:

  • Anti-inflammatory Activity: Compounds in this class have shown potential in reducing inflammation markers.
  • Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains and fungi .

Case Studies

Case Study 1: Anticancer Mechanism Exploration
In a study focusing on the compound's anticancer effects, it was found that this compound inhibited cell proliferation in MIA PaCa-2 cells through autophagy modulation. The compound increased basal autophagy levels while disrupting autophagic flux under nutrient-deprived conditions .

Case Study 2: Anticonvulsant Testing
In a controlled experiment using the MES test on mice, compounds similar to this compound demonstrated significant anticonvulsant activity compared to standard treatments. The results suggest that these compounds could be developed further for therapeutic use in epilepsy management .

Q & A

Q. Key Factors :

  • Temperature control (room temperature to 80°C) minimizes side reactions.
  • Stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives) improve yields (~70–85%) .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole and benzothiazole substituents. For example, the methyl groups on the pyrazole ring appear as singlets at δ ~2.5–3.0 ppm .
  • IR Spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
  • HPLC-MS : Ensures purity (>98%) and identifies molecular ions ([M+H]⁺ at m/z 329.1) .
  • X-ray Crystallography : Resolves conformational ambiguity in solid-state structures, particularly ring puckering and dihedral angles between aromatic systems .

How can researchers optimize the compound’s potency against VEGFR2 kinase while minimizing off-target effects?

Advanced Research Focus
Methodology :

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the 1,3-dimethylpyrazole with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions in the ATP-binding pocket .
    • Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to improve binding affinity (IC₅₀ reduced from 12 nM to 3.2 nM) .
  • Selectivity Screening :
    • Kinase panel assays (e.g., Eurofins KinaseProfiler™) identify off-target inhibition (e.g., PDGFR-β, FGFR1).
    • Molecular dynamics (MD) simulations predict binding poses to prioritize modifications that reduce off-target interactions .

Data-Driven Example :
In TAK-593 (a derivative), hybridization with imidazo[1,2-b]pyridazine improved VEGFR2 selectivity (>100-fold over related kinases) .

What strategies resolve discrepancies in reported biological activity data across different studies involving this compound?

Advanced Research Focus
Common Discrepancies :

  • Variability in IC₅₀ values for kinase inhibition due to assay conditions (e.g., ATP concentration, enzyme sources).
  • Conflicting cytotoxicity profiles in cell-based vs. in vivo models.

Q. Resolution Strategies :

  • Standardized Assay Protocols :
    • Use consistent ATP concentrations (e.g., 1 mM) and recombinant human kinases (e.g., Invitrogen™).
    • Validate results with orthogonal methods (e.g., SPR for binding kinetics) .
  • Pharmacokinetic Profiling :
    • Measure free fraction in plasma (e.g., equilibrium dialysis) to correlate in vitro potency with in vivo efficacy .
  • Structural Analysis :
    • Compare crystal structures of compound-enzyme complexes across studies to identify conformational differences impacting activity .

What computational approaches validate the binding interactions between this compound and CDK4/6 targets?

Advanced Research Focus
Workflow :

Molecular Docking :

  • Use AutoDock Vina or Glide to predict binding poses in CDK4/6 ATP pockets. Key interactions include hydrogen bonds with hinge-region residues (e.g., CDK4:Val96) .

MD Simulations :

  • AMBER or GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes. RMSD/RMSF analyses confirm minimal backbone deviation (<2 Å) .

Free Energy Calculations :

  • MM/GBSA or FEP+ quantify binding free energy (ΔG ~-10 kcal/mol for CDK4 vs. -8 kcal/mol for CDK2, explaining selectivity) .

Q. Validation :

  • Correlate computational ΔG values with experimental IC₅₀ data (Pearson coefficient >0.85 indicates predictive accuracy) .

How does ring puckering in the pyrazole moiety influence the compound’s conformational stability and bioactivity?

Advanced Research Focus
Key Observations :

  • Puckering coordinates (q, θ) derived from Cremer-Pople analysis reveal non-planar pyrazole rings, which enhance π-stacking with aromatic residues in kinase binding pockets .
  • Substituents at the 1,3-positions restrict puckering amplitude (q < 0.5 Å), stabilizing bioactive conformations .

Q. Experimental Validation :

  • Compare activity of rigidified analogs (e.g., fused pyrazole derivatives) with flexible counterparts. Rigid analogs show 3–5× higher potency due to reduced entropic penalty upon binding .

What bioisosteric replacements for the amide linker have been explored to improve metabolic stability?

Advanced Research Focus
Approaches :

  • 1,2,3-Triazole : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Maintains hydrogen-bonding capacity but resists amidase degradation .
  • Sulfonamide : Introduced via coupling of benzothiazole-5-sulfonyl chloride with pyrazole amines. Improves t½ in liver microsomes from 1.2 h to 4.5 h .

Q. Trade-offs :

  • Triazole derivatives show reduced VEGFR2 affinity (IC₅₀ increases from 3.2 nM to 28 nM) .

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